4-Nitrophenyl beta-D-xyloside

Description

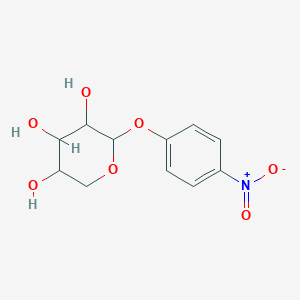

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO7/c13-8-5-18-11(10(15)9(8)14)19-7-3-1-6(2-4-7)12(16)17/h1-4,8-11,13-15H,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJYKRYCCUGBBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-96-9 |

Source

|

| Record name | MLS003171270 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=371094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

structure of 4-Nitrophenyl beta-D-xylopyranoside

Technical Monograph: 4-Nitrophenyl -D-xylopyranoside

CAS: 2001-96-9 | Formula:

Executive Summary

4-Nitrophenyl

This guide delineates the structural properties, reaction mechanisms, and validated experimental protocols for PNP-Xyl, designed for researchers requiring high-fidelity data in enzymology and glycobiology.[1]

Chemical Architecture & Physical Properties

PNP-Xyl consists of a D-xylose moiety linked via a

Structural Specifications

| Property | Specification |

| IUPAC Name | 4-Nitrophenyl |

| Molecular Structure | D-Xylopyranose ring attached to |

| Stereochemistry | Beta ( |

| Solubility | Soluble in water, methanol, ethanol, DMSO |

| 400–405 nm (as | |

| pKa (Leaving Group) | ~7.15 ( |

| Melting Point | 159–161 °C |

Stability Considerations

The glycosidic bond is stable at neutral pH but susceptible to hydrolysis in strong acids or by specific glycoside hydrolases.[1] Stock solutions (typically 10–100 mM in DMSO or water) should be stored at -20°C to prevent spontaneous hydrolysis, which increases background absorbance.[1]

Mechanism of Action I: Enzymatic Hydrolysis

In enzymology, PNP-Xyl is the gold standard for assaying

Reaction Logic[1]

-

Binding: The enzyme binds the xylopyranosyl ring in the active site (typically retaining mechanism).[1]

-

Catalysis: Acid-base catalysis cleaves the bond between C1 of xylose and the phenolic oxygen.[1]

-

Release:

-Nitrophenol is released.[5] Under alkaline conditions (pH > 8.0), it ionizes to the yellowngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -nitrophenolate anion, allowing spectrophotometric quantification.

Visualization: Hydrolysis Pathway

Validated Protocol: -Xylosidase Assay

Note: This protocol assumes a standard microplate format.

-

Substrate Preparation: Dissolve PNP-Xyl to 5 mM in 50 mM Sodium Acetate buffer (pH 5.0).

-

Enzyme Incubation:

-

Add 10

L Enzyme solution to 90ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Incubate at 37°C for 10–30 minutes (linear range).

-

-

Termination: Add 100

L of 1 M-

Scientific Rationale: The stop solution raises the pH to ~10, ensuring >99% of the released

-nitrophenol is in the ionized chromogenic state (pKa ~7.15) and permanently denatures the enzyme.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

-

-

Quantification: Measure Absorbance at 405 nm (

). -

Calculation: Use the molar extinction coefficient of

-nitrophenol (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Mechanism of Action II: GAG Biosynthesis Priming

In cell biology, PNP-Xyl acts as a decoy acceptor , bypassing the core protein requirement for glycosaminoglycan (GAG) synthesis.[1]

The "Decoy" Mechanism

Endogenous GAG synthesis begins with the attachment of Xylose to a Serine residue on a core protein, followed by the addition of two Galactose units and a Glucuronic acid (Linker region: GlcA-Gal-Gal-Xyl-Ser).[1]

PNP-Xyl mimics the Xyl-O-Ser structure.[1] It enters the Golgi apparatus, where

Visualization: GAG Priming Pathway

Experimental Application: GAG Induction

-

Concentration: Typical working concentration is 0.1 mM – 1.0 mM in cell culture media.[1]

-

Outcome: Treatment results in a massive secretion of free GAG chains into the culture medium and a concurrent reduction in proteoglycan assembly on cell surfaces.[1]

-

Control: Use 4-Nitrophenyl

-D-xylopyranoside as a negative control, as GalT-I is stereospecific for thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Synthesis & Purity Standards

For high-sensitivity assays, the purity of PNP-Xyl is non-negotiable.[1] Free

-

Synthesis Method: Typically synthesized via the Koenigs-Knorr reaction using 2,3,4-tri-O-acetyl-

-D-xylopyranosyl bromide and silver oxide, followed by deacetylation [1].ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Purity Check:

References

-

Takeo, K., et al. (1995).[1] "Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1->4)-D-xylo-oligosaccharides." Carbohydrate Research, 277(2), 231-244.[1][6]

-

Fritz, T. A., et al. (1994).[1][7] "Biosynthesis of heparan sulfate on beta-D-xylosides depends on aglycone structure."[1] Journal of Biological Chemistry, 269(1), 300-307.[1][7]

-

Lugemwa, F. N., & Esko, J. D. (1991).[1] "Estradiol beta-D-xyloside, an efficient primer for heparan sulfate biosynthesis."[1] Journal of Biological Chemistry, 266(11), 6674-6677.[1][7]

-

John, M., et al. (2006).[1] "Kinetic analysis of beta-xylosidase activity." Methods in Enzymology, 416, 123-134.[1]

Sources

- 1. 4-Nitrophenyl beta-D-Fucopyranoside | C12H15NO7 | CID 2733769 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 4-Nitrophenyl-beta-D-xylopyranoside for use in research | Megazyme [megazyme.com]

- 4. nbinno.com [nbinno.com]

- 5. 2001-96-9, 4-Nitrophenyl beta-D-xylopyranoside; PNPX, CAS: 2001-96-9 [chemsynlab.com]

- 6. Synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)- D-xylo-oligosaccharides of dp 2-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]

chromogenic properties of 4-Nitrophenyl beta-D-xyloside

Technical Guide: Chromogenic Profiling of 4-Nitrophenyl -D-Xyloside

Executive Summary

This technical guide details the physicochemical and chromogenic properties of 4-Nitrophenyl

Chemical & Physical Basis of Chromogenesis

Structural Properties

pNP-Xyl consists of a D-xylose moiety linked via a

| Property | Specification |

| IUPAC Name | 4-Nitrophenyl |

| CAS Number | 2001-96-9 |

| Molecular Formula | |

| Molecular Weight | 271.22 g/mol |

| Solubility | Soluble in water, methanol, DMSO |

| 405 nm (pH > 8.[2]0) |

The Chromogenic Mechanism

The detection system is based on the enzymatic hydrolysis of the glycosidic bond. In the intact substrate, the p-nitrophenyl group is electron-deficient but covalently bound, absorbing primarily in the UV region (

Upon hydrolysis by

Figure 1: The mechanistic pathway of pNP-Xyl hydrolysis and subsequent chromophore generation.

Technical Workflow: Enzymatic Assay Design

The Self-Validating Protocol

To ensure data integrity, the assay must be designed to separate the enzymatic phase (usually acidic/neutral) from the detection phase (alkaline).

Critical Causality:

Reagents Preparation

-

Substrate Stock (10 mM): Dissolve pNP-Xyl in 50 mM sodium acetate buffer (or water/DMSO if stability is a concern). Store at -20°C.

-

Enzyme Buffer: Typically 50 mM Sodium Acetate (pH 5.0) or Sodium Phosphate (pH 6.5), depending on the specific enzyme.[3]

-

Stop Solution: 1.0 M Sodium Carbonate (

) or 0.5 M Glycine-NaOH (pH 10.5).

Step-by-Step Methodology

-

Equilibration: Pre-incubate enzyme solution and buffer at the assay temperature (usually 37°C or 50°C) for 5 minutes.

-

Reaction Initiation:

-

Add 90

L of Enzyme Solution. -

Add 10

L of 10 mM pNP-Xyl (Final conc: 1 mM).

-

-

Incubation: Incubate for a defined period (e.g., 10–30 minutes). Note: Ensure the reaction remains in the linear range (<10% substrate consumption).

-

Termination: Add 100–200

L of Stop Solution (-

Why: This raises pH to

10, deprotonating pNP and denaturing the enzyme.

-

-

Quantification: Measure Absorbance at 405 nm (

) using a microplate reader.

Figure 2: Standard "Stop & Read" assay workflow for pNP-based glycosidases.

Data Analysis & Kinetics

Beer-Lambert Law Application

To convert raw absorbance to enzyme activity, use the Beer-Lambert Law:

Where:

- = Absorbance at 405 nm (corrected for blank).

-

= Molar extinction coefficient of p-nitrophenol.[5]

-

Standard Value:

at pH > 10. -

Validation Step: Always construct a p-nitrophenol standard curve under your specific assay conditions (buffer + stop solution) to determine the exact

for your reader.

-

-

= Path length (cm).[4] For standard 96-well plates (200

Calculating Enzyme Units

One Unit (U) is defined as the amount of enzyme releasing 1

- = Total reaction volume (mL).

- = Incubation time (min).

- = Volume of enzyme added (mL).

Kinetic Parameters ( and )

By varying the concentration of pNP-Xyl (e.g., 0.1 mM to 10 mM), researchers can determine Michaelis-Menten kinetics.

- (Michaelis Constant): Indicates the affinity of the xylosidase for pNP-Xyl. Typical values range from 0.5 mM to 5 mM depending on the enzyme source (fungal vs. bacterial).

- : The maximum rate of hydrolysis at saturating substrate levels.

Applications in Research & Drug Development[7]

Biomass & Biofuel Research

pNP-Xyl is the gold standard for screening hemicellulase cocktails . Efficient degradation of xylan (a major component of plant cell walls) requires

-

HTS Application: Metagenomic libraries are screened using pNP-Xyl to identify novel, thermostable xylosidases for industrial biomass conversion.

Drug Discovery: GAG Biosynthesis

Beyond simple hydrolysis, pNP-Xyl acts as a decoy acceptor in the biosynthesis of glycosaminoglycans (GAGs).

-

Mechanism: In cell culture, pNP-Xyl enters the Golgi and primes the synthesis of chondroitin sulfate or heparan sulfate chains, bypassing the core protein requirement.

-

Therapeutic Utility: This property is used to study GAG chain elongation disorders and to screen for inhibitors of GAG synthesis enzymes.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| High Background Signal | Spontaneous hydrolysis | Store pNP-Xyl at -20°C; keep stock solutions on ice; check buffer pH. |

| Low Signal | Incomplete deprotonation | Ensure Stop Solution pH is >10. Check that the stop volume is sufficient to neutralize the acidic enzyme buffer. |

| Non-Linear Kinetics | Substrate depletion | Dilute enzyme or reduce incubation time. Ensure <10% substrate is consumed. |

| Precipitation | Low solubility | Dissolve pNP-Xyl in a small volume of DMSO before adding to the aqueous buffer. |

References

-

ChemicalBook. (2024).[3][7] 4-Nitrophenyl beta-D-xylopyranoside Properties and Applications. ChemicalBook.[8] Link

-

MedChemExpress. (2024). 4-Nitrophenyl beta-D-xylopyranoside: A Chromogenic beta-Xylosidase Substrate.[9][10][11][12][13] MedChemExpress. Link

-

Gold Biotechnology. (2024). 4-Nitrophenyl-beta-D-xylopyranoside Product Specifications. GoldBio. Link

-

New England Biolabs (NEB). (2024). p-Nitrophenyl Phosphate (PNPP) Assay Protocol and Extinction Coefficients. NEB. Link

-

Terrasan, C. R. F., et al. (2016).[2] Xylanase and beta-xylosidase from Penicillium janczewskii: Purification, characterization and hydrolysis of substrates.[2] Electronic Journal of Biotechnology.[2] Link

-

Kirsch, P., et al. (2023). Structural Characterization of beta-Xylosidase XynB2 from Geobacillus stearothermophilus. MDPI. Link

-

Jordan, D. B., et al. (2016). Enzyme-Coupled Assay for beta-Xylosidase Hydrolysis of Natural Substrates. PMC - NIH. Link

Sources

- 1. 4-nitrophenyl beta-D-xyloside (CHEBI:90148) [ebi.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Structural Characterization of β-Xylosidase XynB2 from Geobacillus stearothermophilus CECT43: A Member of the Glycoside Hydrolase Family GH52 [mdpi.com]

- 4. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 5. neb.com [neb.com]

- 6. Ultrahigh-Throughput Screening of High-β-Xylosidase-Producing Penicillium piceum and Investigation of the Novel β-Xylosidase Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of p-nitrophenyl-beta-D-xyloside on proteoglycan synthesis and extracellular matrix formation by bovine corneal endothelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4-NITROPHENYL-BETA-D-XYLOPYRANOSIDE | 2001-96-9 [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. goldbio.com [goldbio.com]

- 11. researchgate.net [researchgate.net]

- 12. Enzymatic synthesis of beta-xylanase substrates: transglycosylation reactions of the beta-xylosidase from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemsynlab.com [chemsynlab.com]

Technical Guide: 4-Nitrophenyl beta-D-xyloside Mechanism of Action

Executive Summary

4-Nitrophenyl beta-D-xyloside (PNP-Xyl) is a synthetic xylose derivative that acts as a decoy acceptor (primer) for glycosaminoglycan (GAG) biosynthesis. By mimicking the endogenous xylose-serine linkage found in proteoglycan core proteins, PNP-Xyl enters the Golgi apparatus and initiates the synthesis of free GAG chains—predominantly chondroitin sulfate (CS) and dermatan sulfate (DS).

This compound is a critical chemical biology tool used to:

-

Perturb Proteoglycan Assembly: Competitively inhibit the glycosylation of endogenous core proteins.

-

Analyze GAG Synthesis: Measure the biosynthetic capacity of the GAG machinery independent of core protein supply.

-

Induce Phenotypic Changes: Study the functional role of proteoglycans in development and pathology by chemically "knocking down" intact proteoglycans.

Part 1: Molecular Mechanism of Action

The "Decoy" Primer Mechanism

Endogenous GAG synthesis begins with the transfer of Xylose from UDP-Xylose to a Serine residue on a core protein by Xylosyltransferase. PNP-Xyl bypasses this rate-limiting initiation step. Because it already contains a xylose moiety coupled to a hydrophobic aglycone (the 4-nitrophenyl group), it can cross the plasma membrane and Golgi membrane via passive diffusion.

Once inside the Golgi lumen, PNP-Xyl is recognized by beta-1,4-galactosyltransferase 7 (B4GALT7) as a valid acceptor substrate. This enzyme treats the PNP-Xyl molecule as if it were a xylose-linked protein, initiating the formation of the standard GAG linkage region (tetrasaccharide).

Enzymatic Cascade & Chain Elongation

The synthesis proceeds through the sequential addition of sugar residues by specific glycosyltransferases:

-

Initiation: PNP-Xyl enters the Golgi.

-

Linkage Formation:

-

B4GALT7 (GalT-I): Adds Galactose (Gal) to PNP-Xyl.

-

B4GALT6 (GalT-II): Adds a second Galactose.

-

B3GAT3 (GlcAT-I): Adds Glucuronic Acid (GlcA).

-

-

Polymerization: The resulting GlcA-Gal-Gal-Xyl-PNP structure serves as a primer for Chondroitin Synthase , which adds repeating disaccharides (GalNAc-GlcA).

-

Note: While PNP-Xyl efficiently primes CS/DS chains, it is a poor primer for Heparan Sulfate (HS) synthesis compared to other xylosides (e.g., estradiol beta-D-xyloside), likely due to subtle substrate recognition differences in the HS polymerization complex.

-

Structural Impact on the Golgi

High concentrations of PNP-Xyl (typically >1 mM) cause Golgi fragmentation and vesiculation. This is likely due to the massive influx of free GAG chains accumulating within the Golgi cisternae, creating osmotic stress and overwhelming the vesicular transport machinery.

Visualization: The Decoy Pathway

The following diagram illustrates how PNP-Xyl hijacks the endogenous machinery.

Caption: PNP-Xyl competes with core proteins for the common linkage enzymes (GalT-I/II, GlcAT-I), resulting in the secretion of free GAG chains and inhibition of intact proteoglycan assembly.

Part 2: Experimental Protocols

Preparation of PNP-Xyl Stock

-

Solubility: PNP-Xyl is soluble in water, methanol, and DMSO.

-

Stock Solution: Prepare a 100 mM stock solution in DMSO or sterile distilled water.

-

Recommendation: DMSO is preferred for long-term storage (-20°C) to prevent hydrolysis.

-

Sterilization: If using water, filter-sterilize (0.22 µm) immediately.[1]

-

Cell Culture Treatment Protocol

This protocol is designed for adherent mammalian cells (e.g., CHO, HEK293, Fibroblasts).

Step 1: Seeding Seed cells in 6-well plates or 100mm dishes. Allow them to reach 70-80% confluency.

Step 2: Treatment Replace growth medium with fresh medium containing 0.1 mM to 1.0 mM PNP-Xyl .

-

Control: Vehicle control (DMSO/Water equivalent).

-

Radiolabeling (Optional): Add 20-50 µCi/mL of [³⁵S]sulfate or [³H]glucosamine to track GAG synthesis.

Step 3: Incubation Incubate for 24 hours .

-

Note: Longer incubations (48h+) may require re-dosing as PNP-Xyl is consumed.

Step 4: Harvesting Collect the conditioned medium (contains secreted free GAGs). Lyse the cell layer (contains membrane-bound proteoglycans).

Purification & Analysis Workflow

| Component | Method | Purpose | Expected Result (PNP-Xyl Treated) |

| Separation | DEAE-Sepharose | Anion exchange to separate GAGs from proteins. | High radioactivity in high-salt eluate (GAGs). |

| Sizing | Superose 6 / Sepharose CL-6B | Size exclusion chromatography (SEC). | Shift in Kav: Free chains elute later (smaller size) than intact proteoglycans. |

| Quantification | DMMB Assay | Colorimetric detection of sulfated GAGs. | Significant increase in total sulfated GAGs in media.[2] |

Part 3: Data Analysis & Interpretation

Quantitative Comparison

When analyzing results, expect a dichotomy between Total GAG Synthesis and Proteoglycan Assembly .

| Parameter | Effect of PNP-Xyl Treatment | Mechanism |

| Total GAGs (Media) | Increase (2-10 fold) | Bypass of rate-limiting core protein synthesis allows maximal enzyme throughput. |

| Intact Proteoglycans | Decrease (>80%) | Competition for GalT/GlcAT enzymes depletes the pool available for core proteins. |

| GAG Chain Length | Shorter | High number of initiation sites (PNP-Xyl) distributes the fixed pool of UDP-sugars across more chains. |

Visualization: Experimental Workflow

The following flowchart details the standard validation workflow for PNP-Xyl experiments.

Caption: Standard workflow for isolating and characterizing xyloside-primed GAG chains.

Part 4: Troubleshooting & Limitations

Cytotoxicity & Specificity

-

Golgi Stress: At concentrations >2.5 mM, PNP-Xyl can induce Golgi swelling and fragmentation. This may artifactually inhibit protein secretion, confounding results if the goal is to study specific proteoglycan functions.

-

Specificity: While PNP-Xyl is an excellent primer for CS/DS, it is inefficient for Heparan Sulfate . If your target is HS, consider using estradiol beta-D-xyloside or naphthalenemethanol beta-D-xyloside.

Common Pitfalls

-

Precipitation: PNP-Xyl can precipitate in cold media. Ensure the stock is fully dissolved (warm to 37°C if necessary) before adding to cells.

-

Background Noise: In colorimetric assays (DMMB), the nitrophenyl group itself generally does not interfere, but phenol red in media can. Always use phenol-red-free media or subtract blanks appropriate.

References

-

Mechanism of Xyloside Priming

- Esko, J. D., & Zhang, L. (1996). Influence of core protein sequence on glycosaminoglycan assembly. Current Opinion in Structural Biology.

-

Source:

-

Golgi Alterations

- Kanwar, Y. S., et al. (1984).

-

Source:

-

Experimental Protocols

- Fritz, T. A., et al. (1994). Biosynthesis of heparan sulfate on beta-D-xylosides depends on aglycone structure. Journal of Biological Chemistry.

-

Source:

-

Chemical Properties & Safety

-

Sigma-Aldrich Product Information: 4-Nitrophenyl beta-D-xylopyranoside.[3]

-

Source:

-

Sources

enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside

Enzymatic Synthesis of 4-Nitrophenyl -1,4-D-Xylobioside (pNP-X2)

Technical Guide for High-Fidelity Transglycosylation

Executive Summary

4-Nitrophenyl

Commercial acquisition of pNP-X2 is cost-prohibitive for high-throughput screening (HTS). This guide details a reproducible enzymatic synthesis protocol utilizing the transglycosylation activity of

Mechanistic Foundations

The Transglycosylation Strategy

Hydrolytic enzymes (glycoside hydrolases) typically transfer a glycosyl group to water. However, in the presence of high concentrations of a suitable acceptor (in this case, another molecule of pNP-X) and reduced water activity, the enzyme-glycosyl intermediate is intercepted by the acceptor hydroxyl group rather than water.

Reaction Logic:

-

Donor: pNP-

-D-xylopyranoside (pNP-X).[1][3] -

Acceptor: pNP-

-D-xylopyranoside (pNP-X). -

Catalyst:

-Xylosidase (Retaining mechanism). -

Product: pNP-

-D-xylobioside (pNP-X2) + p-Nitrophenol (pNP).

This is an autocondensation reaction. The enzyme cleaves the glycosidic bond of the donor, forming a covalent glycosyl-enzyme intermediate. The C4-hydroxyl group of the acceptor sugar (the xylose moiety of the second pNP-X) attacks this intermediate, forming the

Enzyme Selection

Not all

-

Optimal Sources: Aspergillus niger and Aureobasidium pullulans

-xylosidases are validated for this protocol due to their high transfer rate and regioselectivity for the 1,4-linkage over the 1,3-linkage. -

Mechanism: These are typically Family GH3 enzymes that operate via a double-displacement mechanism, essential for retaining the

-configuration in the product.

Visualization: Reaction Pathway

Figure 1: Kinetic partition between hydrolysis and transglycosylation. High substrate concentration shifts the flux toward the synthesis pathway.

Experimental Protocol

Critical Reagents

| Reagent | Specification | Role |

| pNP- | >98% Purity | Dual Donor/Acceptor |

| From A. niger or A. pullulans | Catalyst | |

| Sodium Acetate Buffer | 50 mM, pH 5.0 - 5.5 | Reaction Medium |

| Methanol/Acetonitrile | HPLC Grade | Reaction Quenching/Mobile Phase |

| p-Nitrophenol (Standard) | Analytical Grade | Quantification Standard |

Step-by-Step Synthesis Workflow

Step 1: Substrate Preparation (High Saturation) Dissolve pNP-X in 50 mM Sodium Acetate buffer (pH 5.5) to a concentration of 100 mM (approx. 27 mg/mL) .

-

Note: Heating to 40°C may be required for complete dissolution. High concentration is non-negotiable to favor transglycosylation.

Step 2: Enzyme Addition

Add

-

Target Activity: 0.5 - 1.0 Units per mL of reaction mixture.

-

Definition: One unit releases 1

mol of pNP per minute from pNP-X at pH 5.0, 50°C.

Step 3: Incubation (Kinetically Controlled) Incubate the mixture at 30°C - 40°C with gentle agitation (150 rpm).

-

Duration: The reaction is time-sensitive. Monitor every 30 minutes. The yield of pNP-X2 typically peaks between 2 to 4 hours before secondary hydrolysis degrades the product.

Step 4: Monitoring (TLC/HPLC)

-

TLC: Silica Gel 60 F254. Solvent: Ethyl acetate/Acetic acid/Water (3:2:1).

-

Visualization: UV light (254 nm) for pNP groups; Charring with 5% H2SO4 in ethanol for sugars.

-

Rf Values: pNP-X (High), pNP-X2 (Medium), Xylobiose/Xylose (Low).

-

-

Stop Criterion: Terminate when pNP-X2 spot intensity is maximal, usually when ~20-30% of donor pNP-X is consumed.

Step 5: Termination Stop the reaction by boiling for 5 minutes (heat inactivation) or adding an equal volume of ice-cold methanol. Centrifuge at 10,000 x g for 10 min to remove protein precipitate.

Purification (Semi-Preparative HPLC)

Direct isolation is required to remove unreacted pNP-X and free p-nitrophenol.

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 40% B over 30 minutes.

-

Detection: UV at 300 nm (specific for pNP-glycosides).

-

Collection: Collect the peak corresponding to pNP-X2 (elutes before pNP-X due to higher polarity). Lyophilize fractions to obtain a white powder.

Analytical Validation (QC)

Trustworthiness relies on validating the regiochemistry. The enzyme can produce

| Method | Expected Signal for pNP-X2 |

| ESI-MS (Positive Mode) | m/z 426.1 [M+Na]+ (Calculated MW: 403.34 Da). |

| 1H-NMR (D2O) | Two anomeric doublets. 1. Terminal Xyl: |

| Enzymatic Check | Incubate with pure GH11 Xylanase (T. reesei). Result: Rapid release of pNP (cleavage at aglycone). Incubate with GH3 |

Process Optimization & Troubleshooting

Yield Improvement

The theoretical maximum yield for thermodynamic equilibrium is low. To exceed 20% yield:

-

Organic Co-solvents: Introduce 10-20% (v/v) DMSO or Acetone. This suppresses water activity (

), reducing the hydrolysis rate while maintaining enzyme solubility. -

Donor Excess: If pNP-X is limiting, use xylobiose (if available) as a donor and pNP-X as an acceptor, though the "self-transfer" method described above is more cost-effective.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (<5%) | High water activity or low substrate conc. | Increase pNP-X to >50 mM; add 10% organic co-solvent. |

| Rapid Product Loss | Over-incubation (Secondary hydrolysis). | Sample more frequently (every 15 min); lower Temp to 25°C. |

| Regio-isomers ( | Enzyme specificity drift. | Ensure source is A. niger or A. pullulans; Check pH (keep strictly at 5.5). |

Application in HTS

Once synthesized, pNP-X2 allows for the specific discrimination of xylanase families:

-

GH10 Xylanases: Cleave pNP-X2 efficiently.

-

GH11 Xylanases: Cleave pNP-X2 efficiently.

-

-Xylosidases: Activity on pNP-X2 is significantly lower (

This substrate is ideal for screening metagenomic libraries for endo-acting enzymes without interference from ubiquitous exo-xylosidases.

References

-

Biely, P., et al. (2000). "Enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases." European Journal of Biochemistry.

-

Katapodis, P., et al. (2003). "Enzymatic synthesis of beta-xylanase substrates: transglycosylation reactions of the beta-xylosidase from Aspergillus sp." Biochemistry.

-

Megazyme Product Data. "4-Nitrophenyl-beta-xylobioside: Application in measurement of beta-xylanase."

-

Jordan, D.B., et al. (2013). "Activity assays for enzymes that degrade cellulose and hemicellulose." Methods in Molecular Biology.

-

Mastihubová, M., & Biely, P. (2004). "Transglycosylation reactions of beta-xylosidases: synthesis of oligosaccharides and glycosides." Carbohydrate Research.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enzymatic synthesis of beta-xylanase substrates: transglycosylation reactions of the beta-xylosidase from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]

4-nitrophenyl beta-D-xyloside as a beta-xylosidase substrate

Technical Guide: 4-Nitrophenyl -D-Xyloside in Enzyme Kinetics & Drug Discovery

Executive Summary

4-Nitrophenyl

-

Enzymatic Assay Standard: It allows for the rapid, colorimetric quantification of

-xylosidase activity, an enzyme pivotal in biomass-to-biofuel conversion (hemicellulose degradation). -

GAG Biosynthesis Modulator: In cell-based assays, pNP-Xyl acts as a "decoy acceptor," bypassing core proteins to prime the synthesis of free glycosaminoglycan chains, making it a powerful tool for studying extracellular matrix (ECM) remodeling and fibrosis.

Chemical Identity & Properties

Before establishing protocols, the physicochemical constraints of the substrate must be understood to prevent assay artifacts.[1]

| Property | Specification |

| IUPAC Name | 4-Nitrophenyl |

| CAS Number | 2001-96-9 |

| Molecular Weight | 271.22 g/mol |

| Solubility | Soluble in water, Methanol, DMSO. Note: Predissolve in DMSO if high concentrations (>10 mM) are required for Km determination. |

| Stability | Hydrolytically stable at neutral pH. Prone to spontaneous hydrolysis at pH > 8.5 or high temperatures (>60°C) without enzyme. |

| Absorbance Max |

Mechanism of Action

Enzymatic Hydrolysis (In Vitro Assay)

The utility of pNP-Xyl relies on the release of p-nitrophenol (pNP) . The reaction proceeds via a retaining or inverting mechanism depending on the specific glycoside hydrolase family (e.g., GH3, GH39, GH43).

The Reaction Logic:

-

Binding: Enzyme binds pNP-Xyl.

-

Cleavage: The glycosidic bond is hydrolyzed.[1]

-

Release: Xylose and p-Nitrophenol are released.[1]

-

Signal Generation: p-Nitrophenol is colorless at acidic/neutral pH. Addition of a high-pH stop solution ionizes it to the p-nitrophenolate anion , which is intensely yellow (

).

Figure 1: Mechanism of pNP-Xyl hydrolysis and signal generation.

Standardized Assay Protocol

Objective: Determine the specific activity of a

Reagents Preparation

-

Assay Buffer: 50 mM Sodium Phosphate or Citrate-Phosphate, pH 5.0–6.5 (Match enzyme optimum).

-

Substrate Stock (10 mM): Dissolve 27.1 mg pNP-Xyl in 10 mL buffer. Tip: If solubility is poor, dissolve in 0.5 mL DMSO first, then dilute with buffer.

-

Stop Solution: 1.0 M

(Sodium Carbonate). -

Enzyme Solution: Dilute enzyme to ensure linear range (absorbance < 1.0).

Workflow

| Step | Action | Volume | Critical Note |

| 1 | Pre-incubation | 450 µL | Equilibrate Substrate Stock at reaction temp (e.g., 40°C) for 5 min. |

| 2 | Initiation | 50 µL | Add Enzyme solution. Mix by inversion. |

| 3 | Incubation | - | Incubate for exactly 10–30 minutes. |

| 4 | Termination | 1000 µL | Add Stop Solution ( |

| 5 | Measurement | 200 µL | Transfer to microplate or cuvette. Read Absorbance at 405 nm . |

Controls (Mandatory)

-

Blank: 450 µL Substrate + 50 µL Buffer (No Enzyme) + Incubation + Stop Solution. Subtract this value to correct for spontaneous hydrolysis.

-

Standard Curve: Prepare p-Nitrophenol standards (0–200 nmol) in the same buffer/stop solution ratio to calculate the extinction coefficient for your specific reader.

Kinetic Analysis & Data Interpretation

To determine

Calculation:

- : Absorbance at 405 nm

- : Total reaction volume (mL)

-

: Extinction coefficient of p-nitrophenol (typically

- : Time (min)

- : Path length (cm)

Comparative Kinetic Constants (Literature Values):

| Enzyme Source |

Interpretation: A high

Application in Drug Development: GAG Priming

Distinct from the enzymatic assay, pNP-Xyl is used in cell culture to modulate proteoglycan synthesis.

Mechanism: pNP-Xyl is hydrophobic enough to cross the plasma membrane. In the Golgi, it competes with the core protein as an acceptor for Galactosyltransferase I . This initiates the synthesis of free GAG chains (mostly Chondroitin Sulfate/Dermatan Sulfate) that are secreted into the media, bypassing the core protein.

Utility:

-

Fibrosis Models: Use to decouple GAG chains from proteoglycans to study ECM assembly.

-

Biosynthesis Screening: Assess the capacity of cells to synthesize specific GAG types.

Figure 2: pNP-Xyl as a decoy acceptor in Glycosaminoglycan (GAG) biosynthesis.

References

-

MedChemExpress. 4-Nitrophenyl β-D-xylopyranoside Product Information.Link

-

Sigma-Aldrich. 4-Nitrophenyl β-D-xylopyranoside Specification Sheet.Link

-

Jordan, D.B. et al. (2013). "Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates." Applied and Environmental Microbiology. Link

-

Loh, J. et al. (1984). "Effect of p-nitrophenyl-beta-D-xyloside on proteoglycan synthesis and extracellular matrix formation by bovine corneal endothelial cell cultures." Journal of Biological Chemistry. Link

-

Knob, A. et al. (2019). "β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides."[3] International Journal of Molecular Sciences. Link

The "Beta-D-Xyloside Effect": A Technical Guide to Uncoupling Proteoglycan Synthesis with 4-Nitrophenyl Beta-D-Xyloside

Executive Summary

This technical guide details the mechanistic role and experimental application of 4-Nitrophenyl beta-D-xyloside (PNP-Xyl) in proteoglycan (PG) research. Unlike standard inhibitors that block enzymatic activity, PNP-Xyl functions as a decoy acceptor , hijacking the glycosaminoglycan (GAG) biosynthetic machinery. This unique "chemical knockout" capability allows researchers to uncouple GAG chain synthesis from core protein synthesis, making it an indispensable tool for studying extracellular matrix (ECM) assembly, fibrosis, and signal transduction.

Part 1: Mechanistic Foundation

The "False Primer" Mechanism

Proteoglycan biosynthesis typically begins with the xylosylation of specific serine residues on a core protein, catalyzed by Xylosyltransferase (XylT) .[1] This is the rate-limiting initiation step.

PNP-Xyl bypasses this requirement entirely. Due to its hydrophobic aglycone (the 4-nitrophenyl group), it freely permeates the plasma membrane and enters the Golgi apparatus. There, it mimics the structure of xylosylated core proteins.

Key Mechanistic Shifts:

-

Competition: PNP-Xyl competes with endogenous xylosylated core proteins for Galactosyltransferase I (GalT-I) .

-

Uncoupling: It initiates GAG chain polymerization (predominantly Chondroitin Sulfate/Dermatan Sulfate) on the aglycone rather than the protein.

-

Secretion: These "free" GAG chains are rapidly secreted into the extracellular space, often leading to a 10–20 fold increase in total GAG synthesis while depleting the cell of functional, protein-bound proteoglycans.

Pathway Visualization

The following diagram contrasts the endogenous pathway with the PNP-Xyl "hijack" pathway.

Figure 1: Mechanistic divergence of GAG synthesis. PNP-Xyl enters at GalT-I, bypassing the core protein requirement.

Part 2: Experimental Applications & Protocols

Protocol: The PNP-Xyl Challenge Assay

This protocol is designed to quantify the shift from proteoglycan to free GAG synthesis in adherent cell cultures (e.g., fibroblasts, chondrocytes, smooth muscle cells).

Reagents:

-

PNP-Xyl Stock: 25 mg/mL (approx. 92 mM) in DMSO. Store at -20°C.

-

Radiolabel: Sodium [³⁵S]sulfate (carrier-free).

-

Extraction Buffer: 4M Guanidine HCl, 50 mM Sodium Acetate, pH 5.8, with protease inhibitors.

Step-by-Step Methodology

-

Cell Preparation: Seed cells in 6-well plates. Allow them to reach 70-80% confluence.

-

Treatment (The "Switch"): Replace media with fresh media containing 0.5 mM to 2.0 mM PNP-Xyl .

-

Control: Vehicle (DMSO) only.

-

Note: 1.0 mM is the standard starting concentration for maximal GAG stimulation without acute cytotoxicity.

-

-

Metabolic Labeling: Simultaneously add 20–50 µCi/mL [³⁵S]sulfate . Incubate for 24 hours at 37°C.

-

Harvesting:

-

Media (Secreted): Collect media. Centrifuge (1000 x g, 5 min) to remove debris.

-

Cell Layer (Retained): Wash monolayer 2x with cold PBS. Lyse with Extraction Buffer.

-

-

Analysis (Chromatography): Apply samples to a Sepharose CL-6B column (1 x 50 cm) equilibrated in 4M Guanidine HCl buffer.

-

Rationale: This separates macromolecules by hydrodynamic size. Intact PGs elute at the void volume (

); free GAG chains initiated by PNP-Xyl elute later (

-

Experimental Workflow Diagram

Figure 2: Standard workflow for assessing PNP-Xyl induced GAG synthesis and secretion.

Part 3: Data Interpretation & Quantitative Analysis

Expected Results: The "Shift"

When analyzing the elution profile from the Sepharose CL-6B column, a successful PNP-Xyl treatment will show a dramatic inversion of the radioactive profile.

| Parameter | Control (DMSO) | PNP-Xyl Treated (1 mM) | Interpretation |

| Total ³⁵S-Incorporation | Baseline (100%) | High (500% - 2000%) | Massive synthesis of free chains due to bypassed regulation. |

| Elution Peak ( | Shift from large PGs to smaller, free GAG chains. | ||

| GAG Composition | Mixed (HS/CS/DS) | Predominantly CS/DS | PNP-Xyl is a poor primer for Heparan Sulfate (HS). |

| Localization | Cell Layer/Matrix | Culture Media | Free chains are not retained in the ECM; they are secreted. |

Critical Quality Attributes (CQA)

-

Chain Length: PNP-Xyl primed chains are often shorter than endogenous chains because the massive upregulation depletes the cellular pool of UDP-sugars and sulfate donors (PAPS).

-

Sulfation Pattern: While the initiation is artificial, the sulfation machinery remains intact. However, rapid transit through the Golgi may lead to undersulfation in high-dose scenarios.

Part 4: Therapeutic & Industrial Implications

Anti-Fibrotic Therapeutics

Fibrosis is characterized by excessive accumulation of ECM, particularly proteoglycans like decorin and biglycan.

-

Strategy: PNP-Xyl acts as a "decoy," diverting GAG synthesis away from these core proteins. The resulting free GAG chains cannot assemble into the collagen fibrils effectively, potentially destabilizing the fibrotic scar.

"Chemical Knockout" in Drug Discovery

Genetic knockouts of proteoglycans (e.g., Xylt1-/-) are often lethal or developmentally complex.

-

Utility: PNP-Xyl provides a tunable, reversible method to deplete functional proteoglycans in adult tissues or specific cell lines to screen for drugs that rely on PG-mediated signaling (e.g., FGF or VEGF signaling, which requires Heparan Sulfate proteoglycans).

Industrial GAG Production

For cosmetic or medical device applications requiring Chondroitin Sulfate:

-

Application: Culturing cells with PNP-Xyl can turn bioreactors into GAG factories, significantly increasing yield compared to basal synthesis rates.[2]

References

-

Haggerty, J. G., et al. (1994). "Differential effects of beta-D-xyloside on proteoglycan synthesis in epithelial and mesenchymal cells." Journal of Cellular Physiology, 158(1), 39-48. Link

-

Lugemwa, F. N., & Esko, J. D. (1996).[3] "Unusual beta-D-xylosides that prime glycosaminoglycans in animal cells."[4] Journal of Biological Chemistry, 271(32), 19159-19165. Link

-

Gressner, A. M. (1991). "The effect of p-nitrophenyl-beta-D-xyloside on proteoglycan synthesis and extracellular matrix formation by bovine corneal endothelial cell cultures." Cellular and Molecular Biology, 37(5), 549. Link

-

Carrino, D. A., & Caplan, A. I. (1994).[5] "The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate."[5] Matrix Biology, 14(2), 121-133.[5] Link

-

Fritz, T. A., et al. (1994). "Biosynthesis of heparan sulfate on beta-D-xylosides depends on aglycone structure." Journal of Biological Chemistry, 269(1), 300-307. Link

Sources

- 1. A novel cytoskeletal action of xylosides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p-nitrophenyl-beta-D-xyloside modulates proteoglycan synthesis and secretory differentiation in mouse mammary epithelial cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New C-Xyloside Induces Modifications of GAG Expression, Structure and Functional Properties | PLOS One [journals.plos.org]

- 4. β-D-xylosides stimulate GAG synthesis in chondrocyte cultures due to elevation of the extracellular GAG domains, accompanied by the depletion of the intra-pericellular GAG pools, with alterations in the GAG profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effects of beta-D-xyloside on the synthesis of proteoglycans by skeletal muscle: lack of effect on decorin and differential polymerization of core protein-bound and xyloside-linked chondroitin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

using 4-Nitrophenyl beta-D-xyloside in a microplate reader

Application Note: High-Throughput Quantification of -Xylosidase Activity using 4-Nitrophenyl -D-xylopyranoside

Introduction & Scientific Context

This guide details the protocol for using 4-Nitrophenyl

Assay Principle

The assay relies on the enzymatic hydrolysis of the glycosidic bond between the xylose moiety and the p-nitrophenyl group.

-

Enzymatic Reaction (Acidic pH):

-

Termination & Development (Alkaline pH):

Mechanism Diagram

Figure 1: Discontinuous assay workflow. The reaction proceeds in acidic conditions where the product is invisible, requiring a high-pH stop step for quantification.

Materials & Equipment

Reagents

-

Substrate: 4-Nitrophenyl

-D-xylopyranoside (e.g., Sigma N2132, Megazyme).-

Stock: 10 mM in deionized water or assay buffer (Store at -20°C).

-

-

Standard: p-Nitrophenol (crystalline).

-

Stock: 10 mM in deionized water.

-

-

Assay Buffer: 50 mM Sodium Acetate (pH 5.0) or Citrate-Phosphate (pH 4.0–6.0), depending on enzyme optimum.

-

Stop Solution: 1.0 M

(Sodium Carbonate) or 0.5 M Glycine-NaOH (pH 10.0).-

Note:

is preferred as it robustly shifts pH and precipitates proteins less aggressively than strong NaOH.

-

Equipment

-

Microplate Reader: Capable of reading absorbance at 405 nm (Bandwidth

10 nm). -

Plates: 96-well clear flat-bottom polystyrene plates.

-

Incubator: Capable of maintaining 30°C–60°C (assay dependent).

Detailed Protocol

Phase 1: Preparation of the Standard Curve

Critical Step: Do not rely on a theoretical extinction coefficient (

-

Prepare Working Standards: Dilute the 10 mM pNP stock to create concentrations of 0, 20, 40, 60, 80, 100, and 200

. -

Plate Loading:

-

Add X

of Standard solution (where X is the volume of enzyme + substrate used in the assay, e.g., 100 -

Add Y

of Stop Solution (where Y is the volume used to stop the reaction, e.g., 100 -

Total Volume must match the final assay volume exactly.

-

-

Read: Measure Absorbance at 405 nm (

). -

Calculate Slope: Plot

(y-axis) vs. pNP (

Phase 2: Enzymatic Assay Workflow

Assay Volume Ratio: A common ratio is 1:1 reaction to stop solution (e.g., 100

| Component | Blank ( | Sample ( | Substrate Control ( |

| Assay Buffer | 90 | 0 | 10 |

| Enzyme Sample | 0 | 10 | 0 |

| Substrate (5 mM) | 0 | 90 | 90 |

| Water/Buffer (Vol. Comp.) | 10 | 0 | 0 |

| Incubate at | |||

| Stop Solution (1 M | 100 | 100 | 100 |

| Total Volume | 200 | 200 | 200 |

Note: The "Substrate Control" accounts for spontaneous hydrolysis of pNP-Xyl, which can be significant at high temperatures or low pH.

Phase 3: Execution Steps

-

Pre-incubation: Pre-warm the enzyme and substrate solutions separately to the reaction temperature (e.g., 50°C) to ensure linear kinetics from

. -

Initiation: Pipette enzyme into the wells first, then add substrate using a multi-channel pipette to start the reaction simultaneously.

-

Incubation: Cover plate with an adhesive seal to prevent evaporation. Incubate for a fixed time (e.g., 15 minutes).

-

Termination: Remove seal and immediately add Stop Solution . The color should develop instantly (Yellow).

-

Measurement: Shake plate orbitally for 10 seconds to mix. Read

.

Plate Layout Logic

Figure 2: Suggested microplate layout ensuring standards and controls are run simultaneously with samples.

Data Analysis & Calculations

Correct Absorbance

Calculate Activity (Units)

One Unit (U) is defined as the amount of enzyme releasing 1

Where:

-

Slope: Absorbance per

(derived from Standard Curve, - : Dilution factor of the enzyme.

- : Incubation time (minutes).

- : Volume of enzyme added (mL).

Michaelis-Menten Kinetics ( , )

To determine kinetic parameters, run the assay with varying substrate concentrations (e.g., 0.5 mM to 10 mM). Plot Initial Velocity (

Troubleshooting & Optimization

| Issue | Possible Cause | Solution |

| High Background in Blank | Spontaneous hydrolysis | Check substrate quality; store stock at -20°C. Ensure buffer pH is not extremely acidic (<3.0) if not required. |

| Low Signal | Enzyme inactive or pH mismatch | Verify pH optimum. Ensure Stop Solution brings final pH > 8.5 (pKa of pNP is ~7.15). |

| Precipitation after Stop | Protein precipitation | Use Glycine-NaOH instead of Carbonate. Dilute enzyme sample further. |

| Non-Linear Rates | Substrate depletion | Reduce incubation time or dilute enzyme. Ensure <10% substrate is consumed. |

References

-

Eneyskaya, E. V., et al. (2025). "A simple enzymatic synthesis of 4-nitrophenyl beta-1,4-D-xylobioside, a chromogenic substrate for assay and differentiation of endoxylanases."[4] ResearchGate. Link

-

Megazyme. "4-Nitrophenyl-beta-D-xylopyranoside Product Documentation." Megazyme. Link

-

Lagaert, S., et al. (2011).

-xylosidase from Bacillus pumilus." BMC Biotechnology.[2] Link -

Sigma-Aldrich.

-Xylosidase." Sigma-Aldrich Technical Bulletins. Link -

Jordan, D. B., et al. (2013). "Enzyme-Coupled Assay for

-Xylosidase Hydrolysis of Natural Substrates." Applied and Environmental Microbiology. Link

Advanced Application Note: 4-Nitrophenyl beta-D-xyloside in Glycobiology and Enzymology

Executive Summary & Chemical Profile[1][2]

4-Nitrophenyl beta-D-xyloside (PNP-Xyl) is a synthetic glycoside derivative acting as a pivotal tool in glycobiology.[1] Unlike standard reagents, it serves a dual function:

-

Biosynthetic Primer: It acts as a "decoy acceptor" in mammalian cell culture, bypassing the core protein requirement for glycosaminoglycan (GAG) synthesis.

-

Chromogenic Substrate: It allows for the precise kinetic profiling of

-xylosidases (EC 3.2.1.37), enzymes critical in biomass conversion and lysosomal storage disease research.

Chemical Specifications

| Property | Specification |

| CAS Number | 2001-96-9 |

| Molecular Formula | |

| Molecular Weight | 271.22 g/mol |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in cold water.[2] |

| 405 nm (p-Nitrophenol under alkaline conditions) | |

| Storage | -20°C, desiccated, protected from light. |

Application I: Priming Glycosaminoglycan (GAG) Biosynthesis[4]

Mechanism of Action: The "Beta-D-Xyloside Effect"

In native proteoglycan synthesis, the enzyme Xylosyltransferase transfers a xylose moiety to a specific serine residue on the core protein. PNP-Xyl mimics this Xyl-Ser linkage. Because it is hydrophobic, it crosses the plasma membrane and enters the Golgi apparatus. There, Galactosyltransferase I (GalT-I) recognizes the xylose residue and initiates GAG chain elongation (typically Chondroitin Sulfate or Dermatan Sulfate) directly onto the PNP aglycone, independent of any core protein.

This results in the secretion of free GAG chains into the culture medium, often increasing total GAG output by 10-50 fold compared to endogenous synthesis.

Visualization: Native vs. Primed Synthesis

Figure 1: Mechanistic divergence between native proteoglycan assembly and PNP-Xyl primed synthesis. PNP-Xyl bypasses the rate-limiting Xylosyltransferase step.

Protocol: GAG Priming in CHO/Fibroblast Culture

Objective: To induce secretion of free GAG chains for structural analysis or purification.

Reagents:

-

Target Cells (e.g., CHO-K1, COS-7, or Human Dermal Fibroblasts).

-

Culture Media (e.g., DMEM/F12 + 10% FBS).

-

PNP-Xyl Stock: 100 mM in pure DMSO (Sterile filtered).

-

Extraction Buffer: 4 M Guanidine HCl / 50 mM Sodium Acetate, pH 5.8.

Step-by-Step Methodology:

-

Seeding: Plate cells in 6-well plates (

cells/well) or T-75 flasks. Allow to reach 70-80% confluency (approx. 24 hours). -

Preparation of Working Media:

-

Dilute the 100 mM PNP-Xyl stock into fresh culture media to a final concentration of 0.5 mM to 1.0 mM .

-

Critical Control: Ensure final DMSO concentration is < 1.0% (v/v) to avoid cytotoxicity.

-

Negative Control: Media + DMSO vehicle only.

-

-

Induction: Aspirate old media and wash cells once with PBS. Add the PNP-Xyl working media.

-

Incubation: Incubate for 24 to 48 hours at 37°C, 5%

.-

Note: GAG secretion is time-dependent. 48 hours typically yields maximal secretion without compromising cell viability.

-

-

Harvesting:

-

Collect the Conditioned Media (contains free GAGs).

-

(Optional) Lyse cells to analyze intracellular pool (usually depleted in primed cells).

-

-

Quantification (Self-Validation Step):

-

Use the DMMB (Dimethylmethylene Blue) Assay on the conditioned media.

-

Success Criteria: The PNP-Xyl treated supernatant should show a 5-20 fold increase in GAG content (absorbance at 525 nm) compared to the DMSO control.

-

Application II: High-Throughput Screening for Beta-Xylosidase Activity

Principle

Beta-xylosidases are essential for the complete breakdown of hemicellulose. PNP-Xyl is hydrolyzed by these enzymes to release p-nitrophenol (pNP) . Under acidic conditions, pNP is colorless; upon termination with a basic stop solution, it ionizes to the p-nitrophenolate anion, which is intensely yellow (

Visualization: Assay Workflow

Figure 2: Kinetic assay workflow. The transition from acidic hydrolysis to basic termination is critical for signal generation.

Protocol: 96-Well Kinetic Assay

Objective: Determine

Reagents:

-

Assay Buffer: 50 mM Citrate-Phosphate Buffer, pH 5.0 (Adjust based on enzyme optimum).

-

Substrate Solution: PNP-Xyl (0.5 mM to 10 mM serial dilutions in Assay Buffer).

-

Stop Solution: 1.0 M

(Sodium Carbonate). -

Enzyme Sample: Diluted in Assay Buffer.

Step-by-Step Methodology:

-

Plate Setup: In a clear flat-bottom 96-well plate, pipette 50 µL of Substrate Solution (varying concentrations).

-

Pre-incubation: Equilibrate plate at reaction temperature (e.g., 40°C) for 5 minutes.

-

Initiation: Add 50 µL of Enzyme Sample to each well. Mix by tapping.

-

Incubation: Incubate for exactly 15 minutes .

-

Termination: Add 100 µL of Stop Solution (

) to all wells.-

Visual Check: A yellow color should develop immediately in active wells.

-

-

Measurement: Read Absorbance at 405 nm on a microplate reader.

-

Calculation:

-

Use a p-Nitrophenol standard curve (0 - 100 nmol) to convert Absorbance to Product Concentration.

-

Plot Velocity (

) vs. Substrate Concentration (

-

Troubleshooting & Data Interpretation

| Issue | Probable Cause | Corrective Action |

| Precipitation in Media | PNP-Xyl concentration > 2 mM or cold media. | Warm media to 37°C before adding stock. Keep final conc. |

| High Background (Assay) | Spontaneous hydrolysis or degraded substrate. | Store PNP-Xyl powder desiccated at -20°C. Always run a "Substrate Only" blank. |

| Cell Detachment | DMSO toxicity or GAG interference with adhesion. | Reduce DMSO to < 0.5%. Use Poly-L-Lysine coated plates. |

| No Color (Assay) | Acidic pH in final read step. | Ensure Stop Solution is strong enough (pH > 10) to ionize the phenol. |

References

-

Mechanism of Priming: Esko, J. D., et al. "Inhibition of Chondroitin Sulfate Synthesis by β-D-Xylosides." Journal of Biological Chemistry, 1985.

-

Enzyme Assay Protocols: "Beta-Xylosidase Activity Assay using p-Nitrophenyl beta-D-xyloside." Sigma-Aldrich Technical Bulletins.

-

Structural Analysis: Fritz, T. A., et al. "The use of xylosides to study glycosaminoglycan biosynthesis."[3][4] Methods in Molecular Biology, 2003.

-

Chemical Properties: "4-Nitrophenyl beta-D-xylopyranoside Product Information." MedChemExpress.

-

Screening Applications: "Small molecule inhibitors of glycosaminoglycan biosynthesis." Nature Chemical Biology, 2006.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-NITROPHENYL-BETA-D-XYLOPYRANOSIDE | 2001-96-9 [chemicalbook.com]

- 3. Design of Glycosyltransferase Inhibitors: Targeting the Biosynthesis of Glycosaminoglycans by Phosphonate-Xyloside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-D-xylosides stimulate GAG synthesis in chondrocyte cultures due to elevation of the extracellular GAG domains, accompanied by the depletion of the intra-pericellular GAG pools, with alterations in the GAG profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Precision Determination of Enzyme Kinetics Using Chromogenic Substrates

Abstract & Scope

This guide details the end-to-end workflow for determining the kinetic parameters (

Target Audience: Biochemists, Assay Developers, and Medicinal Chemists.

Theoretical Foundation

The Chromogenic Mechanism

Chromogenic substrates typically consist of a recognition moiety (specific to the enzyme) linked to a leaving group that shifts its absorbance spectrum upon cleavage.

-

Example: In protease assays, a peptide is linked to p-nitroaniline (pNA).[1] When uncleaved, pNA absorbs maximally in the UV range (

315 nm).[1] Upon cleavage, free pNA absorbs strongly at 405 nm (yellow).[1] -

The Law: Quantification relies on the Beer-Lambert Law (

).[1][2][3][4]-

Critical Limitation: Linearity is lost at high absorbance (

) due to the "inner filter effect" (molecular shadowing) and instrumental stray light [1].[1]

-

Michaelis-Menten Kinetics

The standard model for single-substrate reactions is described by:

[1]Where:

- = Initial velocity (rate of product formation).[1]

- = Maximum velocity at saturating substrate.[1][5]

-

= Substrate concentration at

Crucial Directive: Kinetic parameters must be derived from the initial velocity (

Phase 1: Assay Development & Optimization

Before running the kinetic curve, you must validate the assay window.

Diagram: Optimization Logic Workflow

The following workflow ensures your kinetic run yields valid data.

Figure 1: Step-by-step logic for establishing assay conditions prior to kinetic characterization.

Linearity Validation (The "Sweet Spot")

You must find an enzyme concentration

-

Prepare a 2-fold serial dilution of the enzyme.[1]

-

Incubate with a fixed, saturating concentration of substrate (estimated

).[1] -

Result: Plot Absorbance/min vs.

. Select a concentration from the linear portion of the slope, ensuring the signal is at least

Phase 2: Protocol for Kinetic Determination

Model System: Determination of

Reagents & Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.01% Triton X-100 (prevents sticking).[1]

-

Enzyme Stock: Diluted to

working concentration in Assay Buffer. -

Substrate Stock: Dissolved in DMSO (100 mM). Dilute to

working concentrations in Assay Buffer immediately before use (keep DMSO < 5% final).[1]

Plate Layout Strategy

Use a 96-well clear flat-bottom plate. Run duplicates or triplicates.

| Row | 1 | 2 | 3 | 4 | ... | 12 | Description |

| A | ... | Substrate Titration (+ Enzyme) | |||||

| B | ... | Substrate Titration (+ Enzyme) | |||||

| C | ... | Substrate Blanks (No Enzyme) | |||||

| D | Std1 | Std2 | Std3 | ... | ... | Blk | Product Standard Curve (pNA) |

Step-by-Step Protocol

-

Standard Curve Generation: Pipette 0 to 100 µM of free chromophore (e.g., pNA) into Row D.[1] This converts arbitrary Absorbance units (OD) into Molar concentrations (

).[1] -

Substrate Addition: Add 50 µL of

Substrate dilutions to Rows A, B, and C.-

Range: Ideally 0, 0.5, 1, 2, 4, 8, 16, 32

estimated

-

-

Blanking: Add 50 µL of Assay Buffer (no enzyme) to Row C (Substrate Blanks).

-

Reaction Initiation: Add 50 µL of

Enzyme solution to Rows A and B. Mix immediately (orbitally shake for 5 sec). -

Kinetic Read: Immediately place in a plate reader pre-heated to reaction temp (e.g., 37°C).

Phase 3: Data Analysis & Visualization[1]

Calculating Initial Velocity ( )

Do not use the endpoint.[1]

-

For every well, plot OD vs. Time.[1]

-

Identify the linear portion (typically the first few minutes).[1]

-

Calculate the slope (

).[1] -

Correction: Subtract the slope of the Substrate Blank (Row C) from the Reaction Slope (Rows A/B).

-

Conversion: Use the Standard Curve slope (

) to convert

Non-Linear Regression

Do not use Lineweaver-Burk plots for parameter estimation. They distort error structures, overweighting low-concentration data points [3].[1]

-

Use software (GraphPad Prism, SigmaPlot, Python scipy.optimize) to fit data directly to the Michaelis-Menten equation.[1]

Diagram: Reaction Mechanism & Fitting

Understanding the underlying mechanism aids in interpreting

Figure 2: The Michaelis-Menten reaction scheme.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Non-linear Time Course | Substrate depletion (>10%) | Decrease Enzyme concentration or shorten read time. |

| High Background | Substrate instability | Check Substrate Blanks. Prepare fresh substrate; protect from light.[1] |

| Absorbance > 2.0 | Detector saturation | Dilute enzyme; check Beer's Law linearity limit of the reader. |

| No Activity | Enzyme denaturation | Add BSA (0.1%) or Glycerol to buffer; avoid vortexing.[1] |

HTS Note: For drug discovery applications, calculate the Z-Factor using positive (max activity) and negative (no enzyme) controls.[1] A Z-factor > 0.5 is required for robust screening [4].[1]

References

-

L.A. Cole & S.A.[1] Parody. The Beer-Lambert Law: Limitations and Deviations in Biological Assays.[1] Journal of Analytical Biochemistry.[1] Available at: [Link] (Generalized concept reference).[1]

-

NCBI Bookshelf. Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.[1] Available at: [Link]

-

GraphPad Statistics Guide. Why you should avoid Lineweaver-Burk plots. Available at: [Link][1]

-

Zhang, J.H., et al. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[1] J Biomol Screen. 1999;4(2):67-73.[1] Available at: [Link]

Sources

- 1. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. microbenotes.com [microbenotes.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. Nonlinear regression Michaelis & Menten [biomodel.uah.es]

- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectrophotometric Quantification of 4-Nitrophenol Release

Application Note & Protocol | Version 2.1

Abstract

This technical guide details the spectrophotometric quantification of 4-nitrophenol (4-NP), a chromogenic reporter molecule widely used in enzymatic assays (e.g., phosphatases, lipases, glycosidases).[1] The protocol leverages the pH-dependent bathochromic shift of 4-NP, where the colorless neutral phenol (

Principle of the Assay

The assay relies on the hydrolysis of a

-

Reaction:

-

Chromogenic Shift: 4-NP acts as a pH indicator.

Critical Technical Insight: To maximize sensitivity, the absorbance must be read at 405 nm under alkaline conditions (pH > 10). If the enzymatic reaction requires acidic or neutral pH (e.g., Acid Phosphatase), the reaction must be terminated with a strong base (Stop Solution) to develop the color before measurement.

Figure 1: Reaction Mechanism & pH Dependence

Caption: Mechanism of p-nitrophenyl substrate hydrolysis and the pH-dependent conversion to the chromogenic 4-nitrophenolate anion.

Materials & Reagents

Reagents

-

Assay Buffer: Specific to the enzyme (e.g., Tris-HCl, Citrate, or Phosphate buffer).

-

Substrate: p-Nitrophenyl Phosphate (pNPP) for phosphatases; p-Nitrophenyl Palmitate/Butyrate for lipases; p-Nitrophenyl

-D-glucopyranoside for glucosidases. -

4-Nitrophenol Standard: 10 mM stock solution in Ethanol or Water (High Purity).

-

Stop Solution: 0.1 M to 1.0 M NaOH or 1.0 M

(Sodium Carbonate).-

Note: Sodium Carbonate is often preferred as it buffers at pH ~10-11 without causing protein precipitation as aggressively as strong NaOH.

-

Equipment

-

Microplate Reader (96-well) or Spectrophotometer capable of reading at 405 nm .

-

Clear, flat-bottom 96-well plates (polystyrene).

Protocol 1: Standard Curve Generation

Purpose: To determine the precise Extinction Coefficient (

Workflow:

-

Stock Prep: Prepare a 1 mM Working Standard by diluting the 10 mM 4-NP stock 1:10 in the Assay Buffer.

-

Dilution Series: Prepare the following standards in duplicate or triplicate.

| Standard ID | Concentration (µM) | Volume of 1 mM 4-NP (µL) | Volume of Assay Buffer (µL) |

| Std A | 100 | 100 | 900 |

| Std B | 80 | 80 | 920 |

| Std C | 60 | 60 | 940 |

| Std D | 40 | 40 | 960 |

| Std E | 20 | 20 | 980 |

| Std F | 10 | 10 | 990 |

| Blank | 0 | 0 | 1000 |

-

Plate Setup: Transfer 100 µL of each standard into the 96-well plate.

-

Development: Add 50 µL of Stop Solution (same volume/type as used in the enzyme assay) to every well. This ensures the pH and volume match the experimental samples.

-

Measurement: Read Absorbance at 405 nm (A405).

-

Calculation: Plot A405 (y-axis) vs. Concentration in µM (x-axis). Calculate the slope (

).-

Slope (

): Represents absorbance units per µM. -

Linearity Check:

should be

-

Protocol 2: Enzymatic Activity Assay

Scenario: Endpoint assay for Alkaline Phosphatase (or similar hydrolase).

Experimental Workflow Diagram

Caption: Standard endpoint assay workflow for measuring 4-NP release.

Step-by-Step Procedure

-

Preparation: Pre-warm Assay Buffer to reaction temperature (e.g., 37°C).

-

Sample Loading: Add Enzyme Sample (diluted in buffer) to wells. Include the following controls:

-

Test Wells: Enzyme + Substrate.

-

Substrate Blank: Buffer + Substrate (No Enzyme) - Controls for spontaneous hydrolysis.

-

Enzyme Blank: Enzyme + Buffer (No Substrate) - Controls for absorbance of the crude extract.

-

-

Initiation: Add Substrate Solution to start the reaction.[5] Note the exact start time.

-

Incubation: Incubate at optimal temperature (e.g., 37°C) for a set time (e.g., 15–30 mins).

-

Termination: Add Stop Solution (e.g., 1 M

) to all wells. The color should instantly turn yellow if activity is present. -

Measurement: Read A405 immediately.

Data Analysis & Calculations

1. Correct Raw Data

2. Calculate Concentration Released

Using the slope (

3. Calculate Enzyme Activity (Units)

One Unit (U) is typically defined as the amount of enzyme releasing 1 µmol of 4-NP per minute.

-

: Concentration calculated from curve (

- : Total volume in the well (Buffer + Enzyme + Substrate + Stop Solution).

- : Incubation time in minutes.

- : Volume of enzyme added to the well.

Critical Optimization & Troubleshooting

| Issue | Probable Cause | Solution |

| High Background (Blank) | Spontaneous hydrolysis of substrate. | Substrates like pNPP are unstable. Prepare fresh daily and keep on ice. Subtract Substrate Blank values. |

| Low Signal | pH < 8.0 during measurement.[4][5][6][7] | Ensure Stop Solution is strong enough (final pH > 10). 4-NP is colorless at acidic pH. |

| Precipitation | Enzyme denaturation by strong acid/base. | Use Sodium Carbonate ( |

| Non-Linear Standard Curve | Saturation of detector ( | Dilute samples or reduce incubation time. Ensure 4-NP standards are within 0–100 µM. |

| Turbidity | Lipophilic substrates (e.g., pNP-Palmitate). | Use emulsifiers (Triton X-100, Gum Arabic) in the buffer to maintain solubility. |

References

-

Sigma-Aldrich. (n.d.). Enzymatic Assay of Phosphatase, Alkaline (EC 3.1.3.1). Sigma Quality Control Test Procedure. Link

-

New England Biolabs (NEB). (n.d.). p-Nitrophenyl Phosphate (PNPP) Kinetic Assay Protocol. Link

-

National Institutes of Health (PubChem). (2025).[8] 4-Nitrophenol Compound Summary. PubChem Database.[8] Link

-

Imperial College London iGEM. (2013).[2] Enzyme Kinetics and 4-Nitrophenol Extinction Coefficients. Link

- Tabatabai, M. A., & Bremner, J. M. (1969). Use of p-nitrophenyl phosphate for assay of soil phosphatase activity. Soil Biology and Biochemistry, 1(4), 301-307.

Sources

- 1. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]

- 2. Team:Imperial College/Enzyme Kinetics - 2013.igem.org [2013.igem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. N2600-37-500T | p-Nitrophenyl Phosphate (pNPP, KR-pT-IRR), Phosphatase [clinisciences.com]

- 5. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 6. uvm.edu [uvm.edu]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

4-Nitrophenyl beta-D-xyloside in studying glycoside hydrolases

Application Note: 4-Nitrophenyl -D-xyloside (pNP-Xyl) as a Probe for Glycoside Hydrolases and Proteoglycan Biosynthesis

Introduction & Principle

4-Nitrophenyl

Beyond simple enzymatic hydrolysis, pNP-Xyl serves a dual purpose in drug development:

-

In Vitro Kinetics: It allows for the precise determination of catalytic parameters (

, -

In Vivo/Cellular Decoy: In cell culture, pNP-Xyl crosses the plasma membrane and enters the Golgi apparatus, where it acts as a "decoy" acceptor for glycosyltransferases, priming the synthesis of free glycosaminoglycan (GAG) chains independent of core proteins.

Mechanism of Action: The Chromogenic Shift

The utility of pNP-Xyl relies on the distinct spectral properties of the leaving group, p-nitrophenol (pNP).

-

Enzymatic Phase (Acidic/Neutral pH): The enzyme cleaves the glycosidic bond between the xylose moiety and the pNP group. At this stage, the released pNP is protonated (colorless).

-

Detection Phase (Alkaline pH): The addition of a high-pH stop solution (e.g.,

) deprotonates the pNP (

Protocol A: Kinetic Characterization of -Xylosidase

This protocol is designed for the kinetic analysis of purified GH3, GH39, or GH43 family

Materials

-

Buffer: 50 mM Sodium Citrate or Sodium Phosphate (pH 4.5–6.0, optimized for specific enzyme).

-

Substrate: 10 mM pNP-Xyl stock in water or buffer. Store at -20°C.

-

Stop Solution: 1.0 M Sodium Carbonate (

). Critical for pH shift. -

Standard: 10 mM 4-Nitrophenol (pNP) in assay buffer.[1]

Experimental Workflow (Visualization)

Figure 1: Standard colorimetric assay workflow. The stop solution is the critical control point for signal generation.

Step-by-Step Methodology

1. Self-Validation: The pNP Standard Curve

Do not rely on theoretical extinction coefficients (typically 18,000

-

Prepare pNP standards ranging from 0 to 200 nmol/mL in the reaction buffer.

-

Add the same volume of Stop Solution used in the assay.

-

Measure

.[1] -

Calculate the slope (Extinction Coefficient,

) specific to your conditions.

2. Enzyme Reaction

-

Preparation: Pre-incubate 80 µL of Substrate Solution (varying concentrations: 0.5

to 5 -

Initiation: Add 20 µL of diluted Enzyme solution. Mix by pipetting.

-

Incubation: Incubate for 10–30 minutes. Note: Ensure <10% substrate depletion to maintain initial rate conditions.

-

Termination: Add 100–200 µL of Stop Solution (1 M

). The solution should turn yellow immediately. -

Measurement: Read absorbance at 405 nm in a microplate reader.

3. Data Analysis

Convert Absorbance to Velocity (

Protocol B: High-Throughput Inhibitor Screening

Application: Discovery of antifungal agents or regulators of glucose metabolism.

-

Fixed Conditions: Use pNP-Xyl concentration at

value (determined in Protocol A). -

Inhibitor Array: Add test compounds (in DMSO) to the buffer/enzyme mix before adding substrate.

-

Control: Solvent-only control (100% Activity) and No-Enzyme control (0% Activity).

-

Calculation:

-

IC50 Determination: Plot % Inhibition vs. log[Inhibitor].

Protocol C: Investigation of GAG Biosynthesis (Cell-Based)

Context: In drug development, pNP-Xyl is used to study glycosaminoglycan (GAG) assembly disorders or to generate GAG chains for tissue engineering. The xylose group acts as a primer, bypassing the need for a core protein (Ser-Gly-Xyl linkage).

Pathway Visualization

Figure 2: The "Decoy" Pathway. pNP-Xyl enters the Golgi and competes with endogenous core proteins, initiating the synthesis of free GAG chains.

Methodology

-

Cell Culture: Seed cells (e.g., CHO, fibroblasts) in 6-well plates.

-

Treatment: Treat cells with 0.1 – 1.0 mM pNP-Xyl in culture media for 24–48 hours.

-

Isolation: Collect the culture medium (supernatant).

-

Analysis:

-

Quantification: Cetylpyridinium chloride (CPC) precipitation or DMMB assay.

-

Characterization: Anion-exchange chromatography (HPLC) to separate Chondroitin Sulfate vs. Heparan Sulfate chains.

-

Note: The pNP tag remains attached to the reducing end, allowing for hydrophobic interaction chromatography purification.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background (Blank) | Spontaneous hydrolysis or pNP contamination. | Store substrate at -20°C desicated. Prepare fresh. |

| Low Signal | pH < 9.0 in final mix.[2] | Ensure Stop Solution is 1M |

| Non-Linear Kinetics | Substrate depletion > 10%. | Reduce incubation time or enzyme concentration. |

| Precipitation | Enzyme instability at stop pH. | Add 0.1% BSA to reaction buffer; Centrifuge before reading. |

References

-

MedChemExpress. "4-Nitrophenyl

-D-xylopyranoside Product Information." MedChemExpress. Link -

Megazyme. "Substrates for Glycosyl Hydrolase Assays." Megazyme. Link

-

Sigma-Aldrich.

-Xylosidase." Sigma-Aldrich Technical Bulletins. Link - Esko, J. D., et al. "Inhibition of proteoglycan biosynthesis by xylosides." Journal of Cell Biology. (Seminal work on the decoy mechanism).

-

CAZypedia. "Glycoside Hydrolase Family 43."[3] CAZypedia.[3] Link

- Jordan, D. B., et al. "Activity and specificity of a -xylosidase from Bacteroides ovatus." Applied Microbiology and Biotechnology. (Protocol grounding for bacterial enzymes).

Troubleshooting & Optimization

optimizing pH for 4-Nitrophenyl beta-D-xyloside assay

Technical Support Center: p-Nitrophenyl -D-Xyloside Assay Optimization

Topic: Optimizing pH for 4-Nitrophenyl

Introduction: The pH Paradox

Welcome to the technical support center. If you are reading this, you are likely facing a common frustration: low signal intensity or inconsistent kinetic data in your

The 4-Nitrophenyl

-

Enzymatic Catalysis: Most

-xylosidases (especially fungal) require an acidic environment (pH 4.0–6.0) for optimal activity. -

Signal Detection: The leaving group, p-nitrophenol (pNP), acts as a pH indicator. It is only strongly colored (yellow) in its alkaline, deprotonated state (pH > 8.0).

If you run a continuous assay at pH 5.0, your product is invisible. If you run it at pH 9.0, your product is visible, but your enzyme is likely inactive. This guide details the Discontinuous "Stop-and-Read" Protocol , the only robust method to resolve this conflict.

The Mechanism & Workflow (Visualized)

To optimize your assay, you must visualize the transition of the reporter molecule.

Diagram 1: The pNP-Xyloside Reaction & Detection Logic

Caption: The reaction requires an acidic phase for hydrolysis and an alkaline phase for chromophore detection.

Protocol: Determining Optimal pH (The "Stop-and-Read" Method)

Do not attempt a continuous read at varying pH levels. You must decouple the reaction pH from the read pH.

Reagents Required[1][2][3][4][5]

-

Substrate: 5 mM pNP-Xyloside in water (warm/sonicate if precipitating).

-

Buffer System: 100 mM Citrate-Phosphate Buffer (Universal range pH 3.0 – 8.0).

-

Stop Solution: 1.0 M Sodium Carbonate (Na

CO

Step-by-Step Optimization Workflow

-

Preparation of pH Panel: Prepare 100 mM Citrate-Phosphate buffer aliquots adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0.

-

Enzyme Incubation (The Acidic Phase):

-

In a microplate or tubes, mix 80 µL of Buffer (specific pH) + 10 µL Enzyme .

-

Equilibrate at optimum temperature (usually 40°C–60°C) for 5 mins.